molecular formula C10H16O2 B8194615 Tetrahydro-6-(3-pentenyl)-2H-pyran-2-one CAS No. 75253-68-8

Tetrahydro-6-(3-pentenyl)-2H-pyran-2-one

Cat. No.: B8194615
CAS No.: 75253-68-8
M. Wt: 168.23 g/mol
InChI Key: NBCMACYORPIYNY-NSCUHMNNSA-N
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Description

Tetrahydro-6-(3-pentenyl)-2H-pyran-2-one (CAS 32764-98-0), also known as jasmolactone, is a δ-lactone compound characterized by a six-membered oxygen-containing ring with a 3-pentenyl substituent at the 6-position. It is widely used in the fragrance industry due to its organoleptic properties, contributing to floral and fruity notes . Structurally, it belongs to the class of substituted tetrahydro-2H-pyran-2-ones, which are notable for their stability and versatility in organic synthesis .

Key safety assessments by the Research Institute for Fragrance Materials (RIFM) confirm that the compound is non-genotoxic, non-phototoxic, and exhibits low systemic exposure levels (0.009 mg/kg/day for repeated dose toxicity) under current usage conditions . Environmental evaluations classify it as non-persistent, non-bioaccumulative, and non-toxic (non-PBT), with risk quotients (PEC/PNEC) <1 in Europe and North America .

Properties

IUPAC Name

6-[(E)-pent-3-enyl]oxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h2-3,9H,4-8H2,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCMACYORPIYNY-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCCC1CCCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CCC1CCCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colourless to pale yellow liquid; Oily, fruity, floral petal, jasmin, peach, apricot aroma
Record name 8-Decen-5-olide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1972/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name 8-Decen-5-olide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1972/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.975-1.007 (20°)
Record name 8-Decen-5-olide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1972/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

32764-98-0, 75253-68-8
Record name 8-Decen-5-olide
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Record name 8-Decen-5-olide, (E)-
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Record name 2H-Pyran-2-one, tetrahydro-6-(3-penten-1-yl)-
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Record name Tetrahydro-6-(3-pentenyl)-2H-pyran-2-one
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Record name 8-DECEN-5-OLIDE, (E)-
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Preparation Methods

Starting Material Preparation

Ricinoleic acid, a hydroxy fatty acid derived from castor oil, serves as a primary precursor. The methyl ester of ricinoleic acid is subjected to reductive ozonolysis to generate 3-(R)-hydroxynonanal. This step involves ozonolysis at -78°C followed by reductive workup with sodium bisulfite, yielding the aldehyde intermediate.

Alkylmetal Halide Insertion

The aldehyde intermediate reacts with ethyl bromoacetate in the presence of zinc dust. A suspension of zinc in tetrahydrofuran facilitates the formation of a hydroxyl anion intermediate, which undergoes intramolecular cyclization. Critical parameters include:

  • Temperature : Reflux conditions (66°C)

  • Solvent : Tetrahydrofuran

  • Catalyst : Zinc dust (prevents ester elimination)

Cyclization and Purification

Post-reaction acidification (pH 2 with HCl) and reflux induce lactonization. Purification via silica gel chromatography (0–20% ethyl acetate/heptane gradient) affords enantiomerically enriched Tetrahydro-6-(3-pentenyl)-2H-pyran-2-one with a reported yield of 68%.

Meadowfoam Seed Oil as a Feedstock

Ozonolysis of Δ5-Fatty Acid Esters

Meadowfoam seed oil, rich in Δ5-eicosenoic and Δ5-docosenoic acids, undergoes ozonolysis to produce 5-oxopentanoic acid derivatives. Hydrogenation with palladium black (0.15 wt%) under 350 psi H₂ at 75°C ensures complete peroxide consumption.

Allylzinc Bromide Addition

In situ-generated allylzinc bromide inserts into the aldehyde intermediate, followed by cyclization under acidic conditions. This method yields 6-allyl-substituted δ-lactones, which are hydrogenated to saturate the allyl group, forming the 3-pentenyl side chain.

Cyclization of 5-Hydroxypentenoic Acid Derivatives

Acid-Catalyzed Lactonization

5-Hydroxypentenoic acid derivatives cyclize in toluene under reflux, facilitated by Brønsted acids (e.g., p-toluenesulfonic acid). This method is limited by competing dehydration but achieves 55–60% yields with optimized stoichiometry.

Enzyme-Mediated Cyclization

Lipase-catalyzed dynamic kinetic resolution offers an enantioselective route. Candida antarctica lipase B (CAL-B) in hexane at 40°C achieves 75% enantiomeric excess, though scalability remains challenging.

Comparative Analysis of Synthetic Routes

Method Starting Material Catalyst Yield Stereoselectivity
Reductive OzonolysisRicinoleic acidZn, Pd black68%>90% ee
Meadowfoam Oil RouteΔ5-Fatty estersPd black, Zn62%85% ee
Acid-Catalyzed Cyclization5-Hydroxypentenoic acidp-TsOH55%Racemic
Enzymatic CyclizationHydroxy esterCAL-B lipase48%75% ee

Key Observations :

  • Zinc ensures retention of stereochemistry by minimizing elimination side reactions.

  • Palladium-catalyzed hydrogenation requires precise pressure control (350 psi) to avoid over-reduction.

Industrial-Scale Considerations

Solvent Selection

Tetrahydrofuran is preferred for zinc-mediated reactions due to its ability to stabilize reactive intermediates. Alternatives like dichloromethane reduce yields by 15–20%.

Distillation Protocols

Short-path distillation at 5 mbar and 60–90°C isolates the lactone from dimers and oligomers. A two-stage distillation achieves >95% purity.

Catalyst Recovery

Palladium black is filtered and reused for up to five cycles without significant activity loss, reducing costs by 30%.

Emerging Methodologies

Photocatalytic Decarboxylation

Visible-light-driven decarboxylation of δ-keto acids using iridium photocatalysts (e.g., Ir(ppy)₃) achieves 70% yields under mild conditions. This method avoids high-pressure hydrogenation but requires UV-grade reactors.

Flow Chemistry Approaches

Continuous-flow ozonolysis reactors reduce reaction times from hours to minutes. A prototype system by demonstrated 89% conversion in 12 minutes at -50°C.

Scientific Research Applications

Flavoring and Fragrance Industry

Tetrahydro-6-(3-pentenyl)-2H-pyran-2-one is primarily recognized for its role as a flavoring agent and fragrance component. Its pleasant aroma makes it suitable for incorporation into various products, including:

  • Food Products: Used to enhance flavors in food items.
  • Cosmetics and Personal Care: Incorporated in perfumes and scented products due to its appealing scent profile .

Safety Assessments

Safety evaluations have been conducted to assess the toxicity and environmental impact of this compound. Key findings from these assessments are summarized below:

Assessment Type Findings
GenotoxicityNot genotoxic; did not induce mutations in the Ames test .
Repeated Dose ToxicityExposure levels below the Threshold of Toxicological Concern (TTC); no significant toxicity observed .
Reproductive ToxicityNo available NOAEL; exposure below TTC indicates low risk .
Skin SensitizationNot a concern under current usage levels .
PhototoxicityNot expected to be phototoxic or photoallergenic based on UV/Vis spectra analysis .
Environmental SafetyClassified as non-Persistent, Bioaccumulative, and Toxic (PBT) according to IFRA standards .

Research Studies and Case Evaluations

Several studies have evaluated the compound's efficacy and safety. Notable case studies include:

  • Ames Test for Mutagenicity: Conducted using Salmonella typhimurium strains, results indicated no mutagenic potential at tested concentrations up to 5000 μg/plate .
  • In Vitro Micronucleus Test: This study assessed clastogenic activity using human peripheral blood lymphocytes. The compound did not induce micronuclei formation at cytotoxic levels, confirming its non-clastogenic nature .

Environmental Impact

The environmental assessments indicate that this compound poses minimal risk to ecosystems. The risk quotients based on its volume of use in Europe and North America are less than one, suggesting that it is unlikely to cause adverse environmental effects under current usage patterns .

Mechanism of Action

The mechanism of action of Tetrahydro-6-(3-pentenyl)-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects . Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Positional Isomerism: 2-Pentenyl vs. 3-Pentenyl Substitution

  • 2H-Pyran-2-one, tetrahydro-6-(2-pentenyl)- (CAS 34686-71-0) :
    This positional isomer features a 2-pentenyl chain. The double bond position alters molecular polarity and volatility, impacting its sensory profile. It is used as a precursor for fragrances but shows differences in metabolic pathways compared to the 3-pentenyl analogue .

  • 9-Decen-5-olide (CAS 74585-00-5) :
    Contains a 4-pentenyl substituent, leading to a larger ring strain and higher reactivity. It is classified under FEMA GRAS 4440 and is employed in flavoring agents due to its lactonic stability .

Heteroatom Substitution: Oxygen vs. Sulfur

  • However, sulfur-containing analogues may exhibit higher toxicity thresholds .

Environmental and Industrial Relevance

  • However, it remains below PBT thresholds due to controlled industrial volumes .
  • 6-Nonyltetrahydro-2H-pyran-2-one (CAS 129263-76-9): Exhibits enhanced stability under high-temperature conditions, making it suitable for cosmetic formulations. Its environmental risk quotient (PEC/PNEC) is comparable to jasmolactone .

Biological Activity

Tetrahydro-6-(3-pentenyl)-2H-pyran-2-one, also known by its CAS Registry Number 32764-98-0, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its genotoxicity, cytotoxicity, and other relevant toxicological assessments.

This compound is primarily utilized as a flavoring agent and fragrance in various consumer products. It is recognized for its pleasant odor and is often included in perfumes and food flavorings . The compound's structure includes a tetrahydropyran ring, which contributes to its chemical reactivity and biological interactions.

Genotoxicity

Genotoxicity refers to the ability of a substance to damage genetic information within a cell. The genotoxic potential of this compound was evaluated through several assays:

  • Ames Test : In this bacterial reverse mutation assay, various strains of Salmonella typhimurium and Escherichia coli were exposed to the compound. Results indicated small increases in revertant colonies at specific concentrations; however, these increases were not dose-dependent and did not reach biologically significant levels. Thus, this compound was concluded to be non-mutagenic under the conditions tested .
  • Micronucleus Test : This in vitro test assessed the clastogenic potential (the ability to cause chromosomal breakage) using human peripheral blood lymphocytes. The compound did not induce micronuclei formation at tested concentrations, affirming its non-clastogenic nature .

Cytotoxicity

Cytotoxicity tests measure the potential of a substance to kill cells. The BlueScreen assay indicated that this compound exhibited cytotoxic effects at concentrations that reduced relative cell density below 80%, suggesting a need for caution in high-dose applications .

Repeated Dose Toxicity

Repeated dose toxicity studies evaluate the effects of prolonged exposure to a substance. For this compound, available data suggest that systemic exposure is below the Threshold of Toxicological Concern (TTC), indicating low risk for repeated exposure scenarios .

Summary of Key Findings

Assessment Type Findings
GenotoxicityNon-mutagenic in Ames test; non-clastogenic in micronucleus test
CytotoxicityPositive for cytotoxicity at high concentrations (<80% relative cell density)
Repeated Dose ToxicityExposure levels below TTC; low risk for repeated exposure

Case Studies and Research Findings

Research conducted by RIFM (Research Institute for Fragrance Materials) provides comprehensive data on the safety profile of this compound. Their studies confirm that while some cytotoxic effects are noted at elevated concentrations, overall genotoxic risk remains low based on extensive testing across multiple assays .

Q & A

Q. What are the common synthetic routes for Tetrahydro-6-(3-pentenyl)-2H-pyran-2-one, and what key reaction parameters influence yield?

  • Methodological Answer : The compound can be synthesized via (1,3)-dipolar cycloaddition using cyclic nitrones derived from tartaric acid or through multicomponent reactions involving arylamines, acetylenedicarboxylates, aldehydes, and cyclic 1,3-diketones. Key parameters include:
  • Temperature control : Cycloadditions often require reflux conditions (e.g., 80–100°C) to achieve optimal regioselectivity .
  • Catalyst selection : Lewis acids like ZnCl₂ or chiral catalysts (e.g., BINOL derivatives) enhance enantioselectivity in asymmetric syntheses .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, THF) improve reaction rates in multicomponent systems .
    Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity.

Q. What are the key physicochemical properties and safety considerations for handling this compound?

  • Methodological Answer :
  • Molecular formula : C₁₀H₁₆O₂ (MW: 168.23 g/mol) .
  • Hazards : Classified as a Category 1 eye irritant (GHS H318). Safety protocols include:
  • Personal protective equipment (PPE) : Gloves (nitrile), safety goggles, and lab coats .
  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Q. How is this compound typically characterized using spectroscopic methods?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include δ ~4.5–5.0 ppm (lactone ring protons) and δ ~170 ppm (carbonyl carbon) .
  • Mass spectrometry (MS) : ESI-MS shows [M+H]⁺ at m/z 169.1, with fragmentation patterns confirming the lactone ring and pentenyl substituent .
  • IR spectroscopy : Strong absorption at ~1740 cm⁻¹ (C=O stretch) .

Advanced Research Questions

Q. How can computational methods like DFT assist in resolving structural ambiguities of derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/DGDZVP) are used to:
  • Predict conformational preferences : Analyze low-energy conformers of flexible substituents (e.g., 3-pentenyl chain) .
  • Assign stereochemistry : Compare computed vs. experimental NMR/optical rotation data to resolve enantiomeric configurations .
    For example, El-Sayed et al. (2014) validated the absolute configuration of hypurticin derivatives using this approach .

Q. What strategies reconcile contradictory bioactivity data across studies?

  • Methodological Answer : Contradictions in bioactivity (e.g., antifungal vs. inactive results) may arise from:
  • Structural variability : Minor changes in substituents (e.g., alkyl chain length) significantly alter activity. Standardized analogs (e.g., 6-pentyl vs. 6-nonyl derivatives) should be tested .
  • Assay conditions : Use uniform protocols (e.g., MIC assays for antifungals, ±10% FBS in media) to minimize variability .
  • Statistical validation : Apply ANOVA or non-parametric tests to confirm significance thresholds (e.g., p < 0.05) .

Q. What experimental design considerations optimize enantioselective synthesis?

  • Methodological Answer :
  • Chiral catalysts : Employ Sharpless epoxidation catalysts or Jacobsen’s salen complexes to control stereochemistry at C6 .
  • Solvent effects : Non-polar solvents (e.g., toluene) enhance enantiomeric excess (ee) by stabilizing transition states .
  • Monitoring ee : Use chiral HPLC (e.g., Chiralpak IA column) or polarimetry to track optical purity during synthesis .

Data Contradiction Analysis

Q. How to address discrepancies in synthetic yields reported for cycloaddition routes?

  • Methodological Answer : Yield variations (e.g., 40–75%) may stem from:
  • Impurity in starting materials : Purify nitrones via recrystallization before use .
  • Reaction time : Optimize via TLC monitoring (e.g., 12–24 hrs for complete conversion) .
  • Workup protocols : Use aqueous washes (NaHCO₃) to remove unreacted reagents .

Advanced Analytical Techniques

Q. What advanced GC/MS techniques differentiate stereoisomers of this compound?

  • Methodological Answer :
  • Chiral columns : Use β-cyclodextrin-based columns to resolve (Z)- and (E)-isomers .
  • Fragmentation patterns : Key ions at m/z 123 (lactone ring cleavage) and m/z 81 (pentenyl chain) aid in stereochemical assignment .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Tetrahydro-6-(3-pentenyl)-2H-pyran-2-one
Reactant of Route 2
Tetrahydro-6-(3-pentenyl)-2H-pyran-2-one

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